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Compound Name:

carbaldehyde
CAS No.: 30464-91-6
Cat. No.: B1610037

Get Quote

Executive Summary

7-Methoxy-1H-indole-2-carbaldehyde (CAS: 30464-91-6) is a critical synthetic intermediate,
particularly in the development of kinase inhibitors, melatonin receptor analogs, and indole-
based alkaloids. Its structural uniqueness lies in the coexistence of an electron-donating
methoxy group at the C7 position and an electron-withdrawing formyl group at the C2 position.

This guide provides a scientifically grounded analysis of its Fourier Transform Infrared (FTIR)
spectrum. Unlike simple indoles, the "push-pull" electronic character between the 7-methoxy
and 2-formyl groups creates a distinct spectral fingerprint. This document compares these
characteristic peaks against key structural analogs to facilitate precise identification and quality

control.

Theoretical Spectral Fingerprint
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The FTIR spectrum of 7-methoxy-1H-indole-2-carbaldehyde is defined by four primary
vibrational zones. The values below are derived from structure-activity relationships (SAR) of
validated indole congeners and fundamental vibrational spectroscopy principles.

Zone A: The Functional Group Region (4000-1500 cm™?)

This region confirms the presence of the core functional moieties.
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Functional Group

Vibration Mode

Wavenumber
(cm™)

Mechanistic Insight

Indole N-H

Stretching ($ \nu_{N-
H} $)

3200 - 3350

Broad, medium
intensity band. The 2-
formyl group
increases the acidity
of the N-H proton via
conjugation,
potentially shifting this
band to slightly lower
wavenumbers
compared to
unsubstituted indole
(3400 cm™Y).

Aldehyde C-H

Fermi Resonance

~2850 & ~2750

Diagnostic Doublet.
The overtone of the C-
H bending vibration
couples with the
fundamental C-H
stretch, splitting the
band into two distinct
peaks. This confirms
the aldehyde is not a

ketone or ester.[1]

Aldehyde C=0

Stretching ($
\nu_{C=0}$)

1650 — 1680

Strong intensity. The
carbonyl is conjugated
with the indole double
bond (C2=C3). This
conjugation reduces
the bond order,
lowering the
frequency from the
typical aliphatic
aldehyde range
(1720-1740 cm™Y).
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Multiple bands
) ) ] representing the
Aromatic C=C Ring Stretching 1550 — 1620 ) ]
skeletal vibrations of

the indole core.

Zone B: The Fingerprint Region (1500-600 cm™?)

This region is unique to the specific substitution pattern (7-methoxy).

. . . Wavenumber o )
Functional Group Vibration Mode ( » Mechanistic Insight
cm-
Critical Identifier.
Strong band
corresponding to the $
. \text{Aryl}-\text{O}-
Methoxy C-O-C Asymmetric Stretch 1240 - 1260

\text{CH} 3 $ bond.
This peak is absent in
the parent indole-2-
carbaldehyde.[1]

Medium intensity
Methoxy C-O-C Symmetric Stretch 1020 - 1050 band, confirming the

ether linkage.

Characteristic of the
1,2,3-trisubstituted
) Out-of-Plane (OOP) benzene ring
Aromatic C-H ) 720 - 780 N
Bending (positions 4, 5, 6 are
unsubstituted; 7 is

methoxy).

Comparative Analysis: Target vs. Alternatives

To validate the identity of 7-methoxy-1H-indole-2-carbaldehyde, it must be differentiated from
its structural parents and isomers.
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Table 1: Differential Peak Analysis

Target: 7-Methoxy- Comparator A: 1H-

Comparator B: 7-
Methoxy-1H-indole

Feature 1H-indole-2- Indole-2-
carbaldehyde carbaldehyde

C=0I[2][3][4][5] Stretch  Present (~1660 cm™1) Present (~1660 cm~1)  Absent

Present (Fermi Present (Fermi
Aldehyde C-H Absent
Doublet) Doublet)
Methoxy C-O Present (~1250 cm~1)  Absent Present (~1250 cm™1)
o o ~3400 cm~1 (Less
N-H Stretch ~3250 cm~1 (Acidified) ~3250 cm~1 (Acidified) o
Acidic)
Substitution 2,7-Disubstituted 2-Monosubstituted 7-Monosubstituted

Key Differentiator:

e Vs. Comparator A: The presence of the strong C-O stretch at ~1250 cm~?* confirms the
methoxy group.

e Vs. Comparator B: The presence of the C=0 stretch at ~1660 cm~* and Fermi doublet
confirms the aldehyde.

Experimental Protocol: Solid-State Characterization

For the most accurate resolution of the Fermi doublet and carbonyl shift, the KBr Pellet Method
is recommended over ATR (Attenuated Total Reflectance) for this specific compound, as ATR
can sometimes distort relative peak intensities of crystalline solids.

Methodology: KBr Pellet Preparation[6]

» Desiccation: Ensure 7-methoxy-1H-indole-2-carbaldehyde is dried in a vacuum desiccator
(P20s) for 4 hours to remove hygroscopic water (which interferes with the N-H region).

» Ratio: Mix 1.5 mg of sample with 200 mg of IR-grade KBr (Potassium Bromide).
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e Grinding: Grind in an agate mortar for 2-3 minutes. Crucial: Do not over-grind to the point of
absorbing atmospheric moisture, but ensure no crystallites remain (scattering effect).

o Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.
e Acquisition: Scan from 4000 to 400 cm~* with a resolution of 4 cm~* and 16 scans.

Logical Identification Workflow

The following diagram illustrates the decision logic for confirming the identity of the target
molecule using FTIR data.
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Unknown Sample Spectrum

Check 1650-1690 cm—
(Strong Band?)

Check 2700-2850 cm—*
(Fermi Doublet?)

Check 1240-1260 cm~*
(Strong C-O Stretch?)

No (Ketone/Ester?)

LIKELY: LIKELY:
1H-Indole-2-carbaldehyde 7-Methoxyindole
(Missing Methoxy) (Missing Aldehyde)

Check 3200-3400 cm~—*
(N-H Stretch?)

No (N-Substituted?)[Yes

REJECT: CONFIRMED:
Other Indole Derivative 7-Methoxy-1H-indole-2-carbaldehyde

Click to download full resolution via product page

Figure 1: Step-by-step spectral decision tree for differentiating 7-methoxy-1H-indole-2-
carbaldehyde from common analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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